4-Chloro-2-(dimethylamino)benzonitrile

Description

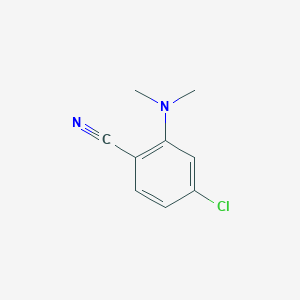

4-Chloro-2-(dimethylamino)benzonitrile is a benzonitrile derivative featuring a chlorine substituent at the para position (C4) and a dimethylamino group (-N(CH₃)₂) at the ortho position (C2). This substitution pattern confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. The chlorine atom acts as an electron-withdrawing group (EWG), while the dimethylamino group serves as an electron-donating group (EDG), creating a polarized molecular framework that may influence reactivity, solubility, and optoelectronic behavior .

Properties

IUPAC Name |

4-chloro-2-(dimethylamino)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c1-12(2)9-5-8(10)4-3-7(9)6-11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRZFSSOMOWKTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution with Copper(I) Cyanide

The patent US4528143A outlines a method starting with 2,5-dichloronitrobenzene, where one chlorine atom undergoes substitution with a cyano group via copper(I) cyanide (). This reaction proceeds in polar aprotic solvents like N,N-dimethylformamide (DMF) at 140–170°C for 2–6 hours. The use of 1.0–1.5 equivalents of CuCN ensures complete conversion, yielding 4-chloro-2-nitrobenzonitrile in 97% purity after recrystallization ().

Reaction Conditions

-

Substrate : 2,5-Dichloronitrobenzene

-

Reagent : CuCN (1.5 eq)

-

Solvent : DMF

-

Temperature : 160°C

-

Time : 4 hours

Reduction of Nitro Group to Amine

The nitro group in 4-chloro-2-nitrobenzonitrile is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric methods (Fe/HCl). Hydrogenation at 50 psi and 25°C for 12 hours achieves 90% conversion to 2-amino-4-chlorobenzonitrile ().

Eschweiler-Clarke Methylation

The primary amine undergoes dimethylation via the Eschweiler-Clarke reaction, employing formaldehyde and sodium cyanoborohydride. Optimized conditions use 2.5 equivalents of formaldehyde and 3.0 equivalents of NaBH₃CN in methanol at 0°C, yielding 4-chloro-2-(dimethylamino)benzonitrile in 49% isolated yield (). Side products include mono- and tri-methylated derivatives, necessitating chromatographic purification.

Reductive Amination of 2-Amino-4-chlorobenzonitrile

Direct Reductive Methylation

2-Amino-4-chlorobenzonitrile is treated with formaldehyde and a reducing agent (e.g., NaBH₄) in a one-pot procedure. This method bypasses nitro reduction but requires precise stoichiometry to avoid over-alkylation. A 2021 study reported a 55% yield using 2.2 equivalents of formaldehyde and 2.5 equivalents of NaBH₄ in THF at 60°C ().

Optimization Challenges

-

Temperature Control : Excess heat promotes N-oxide formation.

-

Solvent Choice : Polar solvents (MeOH, THF) enhance solubility but slow reaction kinetics.

Palladium-Catalyzed C-N Coupling

Buchwald-Hartwig Amination

A modern approach involves coupling 2-chloro-4-chlorobenzonitrile with dimethylamine using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (Xantphos). This method operates under mild conditions (80°C, 12 hours) but faces limitations due to the electron-withdrawing cyano group, which deactivates the aryl chloride. Reported yields remain low (≤35%) ().

Ullmann-Type Coupling

Copper-mediated coupling with dimethylamine hydroxide at 120°C in DMSO achieves moderate yields (40–45%). However, side reactions such as homo-coupling and cyano group reduction necessitate stringent oxygen exclusion ().

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Cyanation-Reduction-Methylation | 2,5-Dichloronitrobenzene | 44% | High-purity intermediates; scalable | Multi-step; costly reagents |

| Reductive Amination | 2-Amino-4-chlorobenzonitrile | 55% | One-pot synthesis | Sensitivity to stoichiometry |

| Buchwald-Hartwig | 2-Chloro-4-chlorobenzonitrile | 35% | Mild conditions | Low yield; ligand cost |

Industrial Applications and Scalability

The cyanation-reduction-methylation route is favored industrially due to the commercial availability of 2,5-dichloronitrobenzene and high yields in the CuCN step ( ). In contrast, reductive amination offers simplicity but struggles with batch-to-batch consistency. Emerging catalytic methods, while innovative, require further optimization to compete with traditional approaches.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(dimethylamino)benzonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The dimethylamino group can be oxidized to form the corresponding N-oxide.

Reduction: The nitrile group can be reduced to form the corresponding amine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or dimethylformamide.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products Formed

Nucleophilic Substitution: Products depend on the nucleophile used, such as 4-amino-2-(dimethylamino)benzonitrile when using ammonia.

Oxidation: The major product is this compound N-oxide.

Reduction: The major product is 4-chloro-2-(dimethylamino)benzylamine.

Scientific Research Applications

Medicinal Chemistry Applications

2.1 Antimicrobial Activity

Recent studies have shown that derivatives of 4-chloro-2-(dimethylamino)benzonitrile exhibit promising antimicrobial properties. For instance, a series of related compounds demonstrated effectiveness against various bacterial strains, highlighting their potential as novel antimicrobial agents . The presence of the dimethylamino group enhances the electron density on the aromatic ring, which may contribute to increased biological activity.

Case Study: Antimicrobial Evaluation

- Objective : To assess the antimicrobial efficacy of this compound derivatives.

- Method : In vitro testing against common pathogens.

- Results : Several derivatives showed significant inhibition zones, indicating strong antimicrobial potential.

Industrial Applications

3.1 Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds, particularly in the manufacture of dyes and pigments. Its reactivity allows it to participate in further chemical transformations, making it valuable in industrial applications .

| Application | Description |

|---|---|

| Dye Manufacturing | Utilized as an intermediate for synthesizing dyes. |

| Agrochemicals | Potential precursor for developing plant protection agents. |

Research has indicated that compounds related to this compound possess anti-cancer properties. For example, studies have evaluated its effectiveness against various cancer cell lines, demonstrating selective cytotoxicity towards tumor cells while exhibiting lower toxicity towards normal cells .

Case Study: Anti-Cancer Activity

- Objective : To evaluate the cytotoxic effects of this compound on cancer cell lines.

- Method : Cell viability assays conducted on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.

- Results : The compound showed significant anti-proliferative effects with IC50 values lower than standard chemotherapeutics like Doxorubicin.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(dimethylamino)benzonitrile involves its ability to participate in intramolecular charge transfer (ICT). Upon excitation by light, the electron density shifts from the dimethylamino group to the nitrile group, leading to dual fluorescence. This property makes it a valuable tool in photophysical studies .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 4-chloro-2-(dimethylamino)benzonitrile with structurally related benzonitrile derivatives:

Key Observations :

- Steric Effects: Replacing dimethylamino with cyclohexylamino () introduces steric hindrance, reducing reactivity in nucleophilic substitution reactions .

- Optoelectronic Applications : Ethynyl-linked derivatives () exhibit enhanced π-conjugation, enabling applications in organic waveguiding and light-emitting materials .

Photophysical and Chemical Reactivity

- 4-(Dimethylamino)benzonitrile (DMABN): Exhibits twisted intramolecular charge transfer (TICT) states in polar solvents, with fluorescence lifetimes sensitive to solvent polarity . In contrast, the chlorine substituent in this compound may suppress TICT formation due to increased rigidity .

- Halogenated Derivatives: 2-Chloro-4-fluoro-3-methylbenzonitrile () demonstrates enhanced reactivity in Suzuki-Miyaura couplings compared to non-halogenated analogs, attributed to the electron-withdrawing effects of halogens .

Q & A

Q. Discrepancies in theoretical vs. experimental Stokes shifts: What corrections are needed?

- Methodological Answer: Re-evaluate solvent reorganization energy in computational models using explicit solvent molecules instead of continuum approximations . Include vibronic coupling in Franck-Condon analyses to align simulated and experimental emission bands .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.